N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide
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Overview
Description
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methyl-1,2,4-triazole with a suitable aldehyde or ketone in the presence of a catalyst can yield the desired triazolopyrimidine intermediate .
The next step involves the introduction of the benzamide moiety. This can be accomplished through a coupling reaction between the triazolopyrimidine intermediate and 4-methylbenzoic acid or its derivatives. The reaction conditions typically include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times . Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the triazolopyrimidine core can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzamide moiety can undergo substitution reactions, where the methyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzamides .
Scientific Research Applications
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This can lead to the modulation of biochemical pathways and the exertion of its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide is unique due to its specific combination of the triazolopyrimidine core and the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13N5O2 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
4-methyl-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C14H13N5O2/c1-8-3-5-10(6-4-8)12(21)16-13-17-14-15-9(2)7-11(20)19(14)18-13/h3-7H,1-2H3,(H2,15,16,17,18,21) |
InChI Key |
VNJKIEALUFZKJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=NC(=CC(=O)N3N2)C |
Origin of Product |
United States |
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